N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)25-13-6-2-1-5-12(13)15(24)20-9-11(22)10-21-8-4-3-7-14(21)23/h1-8,11,22H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKDJPHCVSQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(CN2C=CC=CC2=O)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyridinone intermediate, which can be achieved through a condensation reaction between a suitable aldehyde and an amine. The resulting dihydropyridinone is then coupled with a hydroxypropyl derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The dihydropyridinone moiety can be reduced to a pyridine derivative.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the dihydropyridinone can produce a pyridine derivative.
Scientific Research Applications
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or anti-inflammatory agent.
Industry: It can be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Trifluoromethoxy vs. Thioether Groups : The trifluoromethoxy group in the target compound likely improves metabolic stability compared to thioether-linked substituents (e.g., oxadiazolyl-thiomethyl in ), which may be prone to oxidation .
- Dihydropyridinyl vs.
Fluorinated Analogues and Physicochemical Properties
Table 2: Impact of Fluorination on Compound Properties
Key Observations :
- Unlike perfluorinated surfactants (e.g., in ), the target compound’s single trifluoromethoxy group minimizes risks of bioaccumulation associated with long-chain perfluoroalkyls.
Pharmacological Hypotheses Based on Structural Motifs
- Anticancer Potential: The dihydropyridinyl-hydroxypropyl motif resembles kinase inhibitor scaffolds (e.g., imatinib), suggesting possible tyrosine kinase inhibition .
Biological Activity
N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16F3N2O2, with a molecular weight of 340.302 g/mol. It contains a trifluoromethyl group, which enhances lipophilicity and overall biological activity, and a dihydropyridine moiety recognized for its pharmacological applications. The compound's structure allows for diverse chemical reactivity, making it a candidate for various therapeutic investigations.
Research indicates that this compound primarily acts as a modulator of neurotransmitter receptors. Notably, it has been shown to inhibit AMPA and kainate receptors, which are integral to synaptic transmission in the central nervous system. This inhibition suggests potential applications in treating neurological disorders such as epilepsy and anxiety disorders.
Table 1: Comparison of Biological Activities
| Activity | Description |
|---|---|
| Receptor Modulation | Inhibitory effects on AMPA and kainate receptors |
| Neuroprotective Effects | Potential applications in epilepsy and anxiety treatment |
| Selectivity | Selectively inhibits certain receptor subtypes, possibly reducing side effects |
Case Studies
- Neurotransmitter Receptor Inhibition : A study demonstrated that this compound effectively inhibited AMPA receptor-mediated currents in vitro, suggesting its potential use in managing excitotoxicity-related conditions.
- Antiproliferative Activity : Other derivatives with structural similarities have shown varying degrees of antiproliferative activity against cancer cell lines. For instance, compounds sharing the dihydropyridine structure exhibited IC50 values ranging from 1.2 to 5.3 μM against different cancer types .
- Antioxidant Properties : Some studies have indicated that related compounds possess significant antioxidant capabilities, enhancing their therapeutic profiles by mitigating oxidative stress in cellular environments .
Future Directions
Further research is necessary to elucidate the full pharmacological profile of this compound. Investigations into its binding affinity with various receptors and detailed studies on its mechanism of action will be crucial for understanding its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
